3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one
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Overview
Description
3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one typically involves the condensation reaction between 4-nitrobenzaldehyde and 3-(4-aminophenyl)-2H-chromen-2-one. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antibacterial and antitumor agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, causing cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)-2H-chromen-2-one
- 3-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)-2H-chromen-2-one
Uniqueness
3-(4-{[(E)-(4-nitrophenyl)methylidene]amino}phenyl)-2H-chromen-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C22H14N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[4-[(4-nitrophenyl)methylideneamino]phenyl]chromen-2-one |
InChI |
InChI=1S/C22H14N2O4/c25-22-20(13-17-3-1-2-4-21(17)28-22)16-7-9-18(10-8-16)23-14-15-5-11-19(12-6-15)24(26)27/h1-14H |
InChI Key |
RLLLCBZQRMLDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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